molecular formula C21H23N3OS B2618514 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-20-3

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2618514
CAS No.: 321998-20-3
M. Wt: 365.5
InChI Key: WHEVGVRBVJOMEN-HYARGMPZSA-N
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Description

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including a tert-butyl group, a phenylsulfanyl group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the phenylsulfanyl group can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the oxime group, in particular, distinguishes it from other pyrazole derivatives and contributes to its versatility in scientific research .

Properties

IUPAC Name

(NE)-N-[[5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-21(2,3)16-10-12-17(13-11-16)26-20-18(14-22-25)19(23-24(20)4)15-8-6-5-7-9-15/h5-14,25H,1-4H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEVGVRBVJOMEN-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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